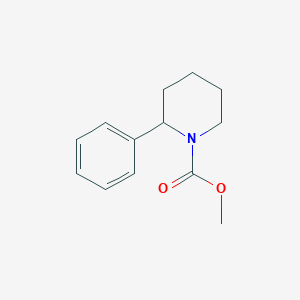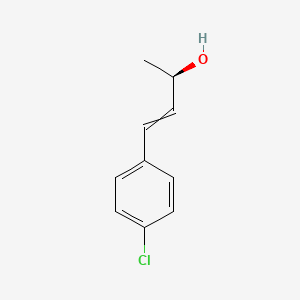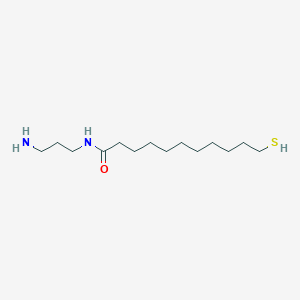
(2-Phenylethanimidoyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylethanimidoyl)propanedinitrile is an organic compound with the molecular formula C10H6N2. It is also known by other names such as malononitrile, benzylidene, and 2-phenyl-1,1-dicyanoethylene . This compound is characterized by the presence of a phenyl group attached to an ethylidene moiety, which is further connected to a propanedinitrile group. It is a valuable building block in organic synthesis due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethanimidoyl)propanedinitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (2-Phenylethanimidoyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenylethylamines .
Aplicaciones Científicas De Investigación
(2-Phenylethanimidoyl)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Phenylethanimidoyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Malononitrile: A simpler analog with similar reactivity but lacking the phenyl group.
Benzylidenemalononitrile: Another related compound with a benzylidene moiety.
2-Phenyl-1,1-dicyanoethylene: A compound with a similar structure but different reactivity patterns.
Uniqueness: (2-Phenylethanimidoyl)propanedinitrile is unique due to its combination of a phenyl group and a propanedinitrile moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
402561-87-9 |
|---|---|
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-(2-phenylethanimidoyl)propanedinitrile |
InChI |
InChI=1S/C11H9N3/c12-7-10(8-13)11(14)6-9-4-2-1-3-5-9/h1-5,10,14H,6H2 |
Clave InChI |
USUAIKHVUYBJHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
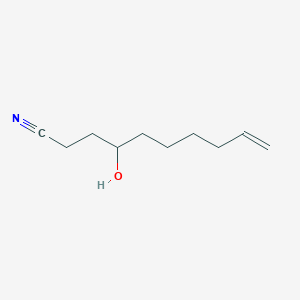
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
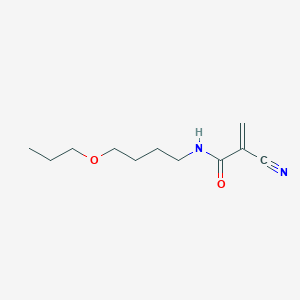
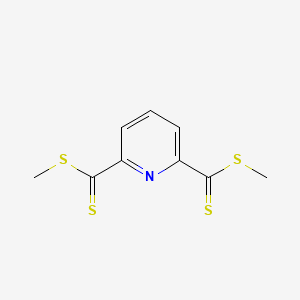
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

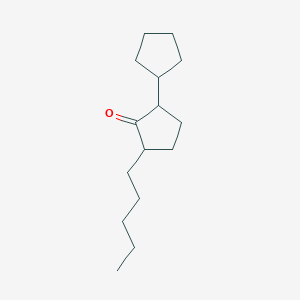
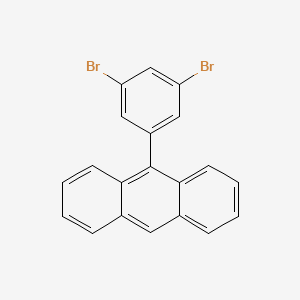
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
